An In-depth Technical Guide to 8-Ethoxy-2-methylquinoline (CAS 61703-93-3)
An In-depth Technical Guide to 8-Ethoxy-2-methylquinoline (CAS 61703-93-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Ethoxy-2-methylquinoline (CAS 61703-93-3), a substituted quinoline derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes confirmed structural information with expert-driven predictions and comparative analysis based on closely related analogs. The guide covers physicochemical properties, a proposed synthetic route via the Doebner-von Miller reaction, predicted spectral characteristics (¹H NMR, ¹³C NMR, MS), a discussion on reactivity and potential applications, and essential safety protocols. The objective is to equip researchers with a foundational understanding and a practical framework for the synthesis, characterization, and safe handling of this compound.
Introduction and Molecular Overview
The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and versatile substitution patterns make it a "privileged scaffold" in drug discovery.[1] The introduction of an ethoxy group at the 8-position and a methyl group at the 2-position, as in 8-Ethoxy-2-methylquinoline, modulates the molecule's lipophilicity, steric profile, and potential for hydrogen bonding, making it an intriguing target for further investigation.
8-Ethoxy-2-methylquinoline belongs to the family of 8-alkoxyquinolines, which are known for their metal-chelating properties and diverse biological activities, including anticancer and antimicrobial effects.[2][3][4] This guide serves as a technical primer, consolidating known data and providing reasoned scientific inferences to facilitate its use in a research setting.
Physicochemical and Structural Properties
While extensive experimental data for 8-Ethoxy-2-methylquinoline is not publicly available, its core properties can be reliably identified or predicted based on its structure and comparison with analogs like 8-methoxy-2-methylquinoline.
| Property | Value / Prediction | Source / Basis |
| CAS Number | 61703-93-3 | - |
| Molecular Formula | C₁₂H₁₃NO | Chemazone[5] |
| Molecular Weight | 187.24 g/mol | Chemazone[5] |
| IUPAC Name | 8-ethoxy-2-methylquinoline | - |
| Appearance | Predicted: Pale yellow to brown liquid or low-melting solid | Inferred from analogs like 8-methylquinoline (liquid) and 8-methoxy-2-methylquinoline. |
| Solubility | Predicted: Soluble in common organic solvents (Ethanol, DMSO, Chloroform, Acetone). Sparingly soluble in water. | Based on the general solubility of quinoline derivatives. |
| Boiling Point | Predicted: > 250 °C | Extrapolated from related quinolines. |
| pKa | Predicted: ~4.5 - 5.5 | The quinoline nitrogen is basic; the precise value is influenced by the electron-donating ethoxy group. |
Synthesis Protocol: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust and time-honored method for the synthesis of 2-methylquinolines.[6][7] It involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 8-Ethoxy-2-methylquinoline, 2-ethoxyaniline would be reacted with crotonaldehyde.
Proposed Reaction Mechanism
The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring.
Caption: Proposed Doebner-von Miller synthesis workflow.
Step-by-Step Experimental Protocol
Disclaimer: This is a proposed protocol based on established chemical principles. It must be performed with appropriate safety precautions by trained personnel.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 2-ethoxyaniline (0.1 mol).
-
Acid Catalyst: Slowly add concentrated hydrochloric acid (0.2 mol) with stirring. The mixture will likely become thick.
-
Oxidizing Agent (Optional but Recommended): Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, which is common in Skraup-type syntheses to facilitate the final aromatization step.
-
Addition of Aldehyde: Heat the mixture to 90-100 °C. Slowly add crotonaldehyde (0.12 mol) dropwise from the dropping funnel over 1 hour, maintaining vigorous stirring. The reaction is exothermic; control the addition rate to maintain the temperature below 120 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 130-140 °C) for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully make the solution alkaline (pH 8-9) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography on silica gel to yield pure 8-Ethoxy-2-methylquinoline.
Predicted Spectral Analysis
No public experimental spectra are available for this compound. The following analysis is based on established NMR chemical shift principles and mass spectrometry fragmentation patterns for the quinoline scaffold.
¹H NMR Spectroscopy
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.00 | d | 1H | H-4 | Doublet due to coupling with H-3. Downfield shift due to proximity to nitrogen. |
| ~7.35 | d | 1H | H-5 | Aromatic proton on the benzene ring. |
| ~7.25 | t | 1H | H-6 | Aromatic proton on the benzene ring. |
| ~7.15 | d | 1H | H-3 | Doublet due to coupling with H-4. |
| ~6.90 | d | 1H | H-7 | Aromatic proton on the benzene ring, shifted upfield by the adjacent -OEt group. |
| ~4.20 | q | 2H | -O-CH₂ -CH₃ | Quartet from coupling to the methyl protons. |
| ~2.70 | s | 3H | 2-CH₃ | Singlet, characteristic of a methyl group at the 2-position of a quinoline. |
| ~1.50 | t | 3H | -O-CH₂-CH₃ | Triplet from coupling to the methylene protons. |
¹³C NMR Spectroscopy
(Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C-2 | Carbon bearing the methyl group, adjacent to nitrogen. |
| ~154.0 | C-8 | Aromatic carbon bonded to the ethoxy group. |
| ~145.0 | C-8a | Bridgehead carbon. |
| ~136.0 | C-4 | Aromatic CH carbon. |
| ~129.0 | C-6 | Aromatic CH carbon. |
| ~127.0 | C-4a | Bridgehead carbon. |
| ~122.0 | C-3 | Aromatic CH carbon. |
| ~120.0 | C-5 | Aromatic CH carbon. |
| ~108.0 | C-7 | Aromatic CH carbon, shielded by the ethoxy group. |
| ~64.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethoxy group. |
| ~25.0 | 2-CH₃ | Methyl carbon at the 2-position. |
| ~15.0 | -O-CH₂-CH₃ | Methyl carbon of the ethoxy group. |
Mass Spectrometry (EI)
In electron ionization mass spectrometry, 8-Ethoxy-2-methylquinoline is expected to show a strong molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z Value | Proposed Fragment |
| 187 | [M]⁺ (Molecular Ion) |
| 172 | [M - CH₃]⁺ |
| 159 | [M - C₂H₄]⁺ (Loss of ethylene from ethoxy group) |
| 144 | [M - C₂H₅O]⁺ (Loss of ethoxy radical) |
Reactivity and Potential Applications
Chemical Reactivity
-
Basicity: The lone pair of electrons on the quinoline nitrogen atom imparts basic properties, allowing it to form salts with acids.
-
Metal Chelation: The nitrogen atom and the oxygen of the 8-ethoxy group can act as a bidentate ligand, capable of forming stable complexes with various metal ions. This is a well-documented property of 8-substituted quinolines.[1]
-
Aromatic Substitution: The quinoline ring can undergo electrophilic aromatic substitution, although the conditions required can be harsh. The position of substitution will be directed by the existing substituents.
-
C-H Activation: The methyl group at the 2-position is activated and can participate in various reactions, including condensation and C-H activation/functionalization.[8][9]
Caption: Potential application pathways for the title compound.
Potential Applications
Given the extensive research into quinoline derivatives, 8-Ethoxy-2-methylquinoline holds potential in several fields:
-
Medicinal Chemistry: As an analog of other biologically active 8-alkoxyquinolines, it could be investigated for anticancer, antibacterial, antifungal, and antimalarial properties.[3][4] The ethoxy group can tune the compound's pharmacokinetic profile compared to its methoxy or hydroxy counterparts.
-
Catalysis: Its metal-chelating ability makes it a candidate for use as a ligand in transition metal catalysis.
-
Materials Science: The quinoline core is a known chromophore. Derivatives are used in the development of organic light-emitting diodes (OLEDs) and chemical sensors.
Safety and Handling
No specific toxicological data for 8-Ethoxy-2-methylquinoline is available. Therefore, it must be handled with the assumption that it is a hazardous substance, based on the data for quinoline and its derivatives.[10][11]
General Precautions
-
Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat.
-
Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate organic vapor cartridge.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.[12]
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- Ethoxyquin - PRODUCT INFORM
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